4-(1H-tetrazol-1-yl)butanoic acid
Overview
Description
4-(1H-tetrazol-1-yl)butanoic acid , also known by its chemical formula C<sub>5</sub>H<sub>8</sub>N<sub>4</sub>O<sub>2</sub> , is a compound with intriguing properties. It contains a tetrazole ring, which imparts unique reactivity and biological activity.
Synthesis Analysis
The synthesis of this compound involves the reaction of butanoic acid (a four-carbon carboxylic acid) with sodium azide (NaN<sub>3</sub>) under suitable conditions. The azide group (-N<sub>3</sub>) in sodium azide replaces one of the hydrogen atoms in the butanoic acid, resulting in the formation of the tetrazole ring.
Molecular Structure Analysis
The molecular structure of 4-(1H-tetrazol-1-yl)butanoic acid consists of a butanoic acid moiety (a straight-chain alkyl group with a carboxylic acid functional group) attached to a tetrazole ring. The tetrazole ring comprises four nitrogen atoms and one carbon atom, arranged in a five-membered ring.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the ester linkage in 4-(1H-tetrazol-1-yl)butanoic acid can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
- Metal Complex Formation : The tetrazole nitrogen atoms can coordinate with metal ions, forming stable complexes.
- Bioconjugation : The tetrazole ring can react with primary amines to form amide bonds, making it useful for bioconjugation and drug development.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150°C .
- Solubility : Soluble in polar solvents like water and dimethyl sulfoxide (DMSO).
- Stability : Stable under ambient conditions.
Scientific Research Applications
Tetrazoles as Carboxylic Acid Isosteres
- Scientific Field : Medicinal Chemistry .
- Application Summary : Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation .
- Methods of Application : The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety and different methods have been used for the synthesis of tetrazoles using different reaction conditions .
- Results or Outcomes : This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Tetrazoles in Antifungal Drugs
- Scientific Field : Medicinal Chemistry .
- Application Summary : Tetrazoles have been used in the development of antifungal drugs . Two structurally similar compounds, oteseconazole and quilseconazole, are currently in the stage of clinical trials .
- Methods of Application : These drugs work by inhibiting the fungal enzyme cytochrome P450 . They have a high degree of selectivity for this enzyme, which is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .
- Results or Outcomes : The development of these drugs represents a notable advance in medicinal chemistry .
Tetrazoles in Oligonucleotide Synthesis
- Scientific Field : Biochemistry .
- Application Summary : 1H-Tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) are widely employed in oligonucleotide synthesis as acidic activators of the coupling process .
- Methods of Application : The specific methods of application in oligonucleotide synthesis are not detailed in the source .
- Results or Outcomes : The use of tetrazoles in oligonucleotide synthesis has been found to be effective, but the specific results or outcomes are not detailed in the source .
Tetrazoles as Carboxylic Acid Bioisosteres
- Scientific Field : Medicinal Chemistry .
- Application Summary : Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The use of tetrazoles as carboxylic acid bioisosteres has been found to be beneficial in terms of boosting lipophilicity and enhancing bioavailability .
Tetrazoles as Negative Allosteric Modulator of GLP-1R
- Scientific Field : Medicinal Chemistry .
- Application Summary : Tetrazoles have been used in the development of drugs that act as negative allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R) . An example of such a compound is NNC0640 .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The use of tetrazoles in this context has been found to be effective, but the specific results or outcomes are not detailed in the source .
Tetrazoles as EP4 Receptor Agonists
- Scientific Field : Medicinal Chemistry .
- Application Summary : Tetrazoles have been used in the development of drugs that act as EP4 receptor agonists . An example of such a compound is KAG-308 .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The use of tetrazoles in this context has been found to be effective, but the specific results or outcomes are not detailed in the source .
Safety And Hazards
- Toxicity : While tetrazoles are generally considered safe, caution should be exercised due to potential toxicity.
- Handling : Use appropriate protective equipment (gloves, goggles) when handling this compound.
Future Directions
- Biological Studies : Investigate its biological activity, potential as a drug candidate, or role in disease pathways.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Applications : Assess its utility in materials science, catalysis, or medicinal chemistry.
properties
IUPAC Name |
4-(tetrazol-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHGGBURKUCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629448 | |
Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-tetrazol-1-yl)butanoic acid | |
CAS RN |
92614-90-9 | |
Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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